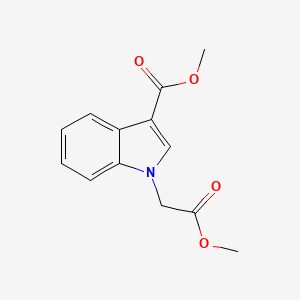![molecular formula C12H19N5OS B5880655 N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide, also known as CPTH6, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of histone acetyltransferases, which are enzymes that play a crucial role in gene expression and regulation.
Mécanisme D'action
N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the activity of histone acetyltransferases by binding to the active site of the enzyme. This prevents the transfer of acetyl groups from acetyl-CoA to histones, which leads to a decrease in gene expression. The inhibition of histone acetyltransferases by N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been found to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in lab experiments is its specificity for histone acetyltransferases. This allows for targeted inhibition of gene expression and regulation. However, one of the limitations of using N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in scientific research. One of the areas of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further research is also needed to explore the potential of N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in other diseases such as autoimmune disorders and cardiovascular diseases.
Conclusion:
In conclusion, N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to inhibit the activity of histone acetyltransferases, which play a crucial role in gene expression and regulation. N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has various biochemical and physiological effects and has shown promise in the treatment of cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the potential of N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in scientific research and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide involves a multi-step process that starts with the reaction of cyclohexylamine with 2-bromo-2-methylpropionyl chloride to form N-cyclohexyl-2-bromo-2-methylpropanamide. This intermediate is then reacted with thiosemicarbazide to form N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of histone acetyltransferases, which are enzymes that regulate gene expression and play a crucial role in the development and progression of various diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5OS/c13-9-6-10(14)17-12(16-9)19-7-11(18)15-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,15,18)(H4,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGXWQDPXHDCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)



![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
